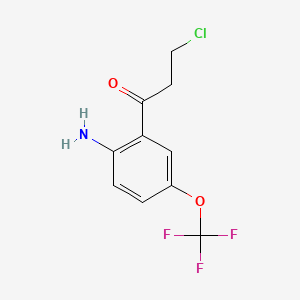
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a chemical compound with a unique structure that includes an amino group, a trifluoromethoxy group, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the commercially available 4-(trifluoromethoxy)aniline. This compound undergoes a series of reactions, including halogenation, amination, and chlorination, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial production.
化学反应分析
Types of Reactions
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols .
科学研究应用
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. The chloropropanone moiety may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .
相似化合物的比较
Similar Compounds
2-Amino-5-(trifluoromethoxy)benzoic acid: This compound shares the trifluoromethoxy and amino groups but lacks the chloropropanone moiety.
2-Amino-6-(trifluoromethoxy)benzoxazole: Structurally related, this compound has been studied for its neuroprotective properties.
Uniqueness
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
生物活性
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one, also known by its CAS number 1803836-65-8, is an organic compound that has garnered attention due to its potential biological activity. This compound features a unique structural arrangement that includes an amino group, a trifluoromethoxy group, and a chloropropanone moiety. These functional groups are believed to contribute to its reactivity and biological properties, making it a candidate for further pharmacological studies.
Molecular Structure
- Molecular Formula : C10H9ClF3NO2
- Molecular Weight : 267.63 g/mol
The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which may improve its bioavailability in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClF3NO2 |
| Molecular Weight | 267.63 g/mol |
| CAS Number | 1803836-65-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that the compound may exhibit:
- Enzyme Inhibition : Potential to inhibit key enzymes linked to inflammatory and cancerous processes.
- Receptor Binding : Ability to bind to specific receptors, which could modulate physiological responses.
Therapeutic Potential
Research indicates that compounds with similar structures have shown promise in anti-inflammatory and anticancer therapies. The unique electronic properties imparted by the trifluoromethoxy group may enhance the compound's therapeutic efficacy.
Case Studies
- Anti-Cancer Activity : A study investigating structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown similar activity patterns.
- Inflammation Modulation : Research has indicated that related compounds can reduce inflammatory markers in vitro. The presence of the amino group is hypothesized to facilitate interactions with inflammatory mediators.
Comparative Analysis with Similar Compounds
Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one | Contains a different amino positioning | Variation in receptor interaction profiles |
| 1-(4-Amino-5-(trifluoromethyl)phenyl)-3-chloropropan-1-one | Different trifluoromethyl group | Potential differences in metabolic stability |
| 2-Amino-4-(trifluoromethyl)phenol | Lacks chloropropanone moiety | Distinct anti-inflammatory properties observed |
This comparative analysis highlights the unique aspects of this compound and its potential advantages in therapeutic applications.
属性
CAS 编号 |
1803836-65-8 |
|---|---|
分子式 |
C10H9ClF3NO2 |
分子量 |
267.63 g/mol |
IUPAC 名称 |
1-[2-amino-5-(trifluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO2/c11-4-3-9(16)7-5-6(1-2-8(7)15)17-10(12,13)14/h1-2,5H,3-4,15H2 |
InChI 键 |
GYMNDIUIJBYTLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















